3-methyl-5-methylidene-2,5-dihydrofuran-2-one
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Overview
Description
3-methyl-5-methylidene-2,5-dihydrofuran-2-one is a chemical compound with the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol . It is a five-membered lactone with a conjugated double bond system, making it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-methylidene-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the cyclization of 3-methyl-2-buten-1-ol in the presence of an acid catalyst . The reaction typically requires mild conditions and yields the desired lactone in good purity.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as distillation and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-methylidene-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated lactones.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated lactones.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
3-methyl-5-methylidene-2,5-dihydrofuran-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-5-methylidene-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent . The compound’s conjugated double bond system allows it to participate in various chemical reactions, making it a versatile molecule in different applications .
Comparison with Similar Compounds
3-methyl-5-methylidene-2,5-dihydrofuran-2-one can be compared with other similar compounds such as:
2,3-Dihydro-5-methylfuran: This compound has a similar furan ring structure but lacks the conjugated double bond system.
4,5,5-Trimethyl-2,5-dihydrofuran: This compound has additional methyl groups, which can affect its chemical reactivity and physical properties.
3-methyl-5-methylene-2(5H)-furanone: This compound is structurally similar but has different substituents, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its conjugated double bond system and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
61892-54-4 |
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Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
3-methyl-5-methylidenefuran-2-one |
InChI |
InChI=1S/C6H6O2/c1-4-3-5(2)8-6(4)7/h3H,2H2,1H3 |
InChI Key |
JTOAPCOQJLEHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C)OC1=O |
Purity |
95 |
Origin of Product |
United States |
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